molecular formula C19H18N2O5S B3665642 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B3665642
M. Wt: 386.4 g/mol
InChI Key: ADARNTYAMLWASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is an organic compound with a complex structure that includes a methoxy group, a pyrrolidine ring, a carbonothioyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multiple steps:

    Formation of the Pyrrolidin-1-ylcarbonothioyl Intermediate: This step involves the reaction of pyrrolidine with carbon disulfide in the presence of a base to form the pyrrolidin-1-ylcarbonothioyl intermediate.

    Coupling with 2-Methoxy-4-bromophenyl: The intermediate is then coupled with 2-methoxy-4-bromophenyl using a palladium-catalyzed cross-coupling reaction.

    Nitration: The final step involves the nitration of the coupled product to introduce the nitrobenzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: 2-Hydroxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate.

    Reduction: 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-aminobenzoate.

    Substitution: Various substituted phenyl 3-nitrobenzoates depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitrobenzoate group can participate in electron transfer reactions, while the pyrrolidin-1-ylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(pyrrolidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate is unique due to the presence of the pyrrolidin-1-ylcarbonothioyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-25-17-12-13(18(27)20-9-2-3-10-20)7-8-16(17)26-19(22)14-5-4-6-15(11-14)21(23)24/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADARNTYAMLWASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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